Welcome to the BenchChem Online Store!
molecular formula C9H11BrO B8661032 2-(3-Bromo-2-methylphenyl)ethanol

2-(3-Bromo-2-methylphenyl)ethanol

Cat. No. B8661032
M. Wt: 215.09 g/mol
InChI Key: GQIKRXJQLJPIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08476265B2

Procedure details

To an ice-cold solution of 1-bromo-3-(2-methoxyvinyl)-2-methylbenzene [Aromatic Intermediate 22, step a] (1.75 g) in THF (25 mL) was added a solution of mercury(II) acetate (2.95 g) in water (30 mL) and the resulting solution was stirred in ice-water for 2.75 hours. Meanwhile, potassium carbonate (35 g) was dissolved in water (30 mL) and the solution was filtered. Sodium borohydride (1.17 g) was part dissolved/part suspended in 35 mL of the resulting potassium carbonate solution, and added to the reaction mixture from above. A grey, cloudy, two-phase mixture was formed, that was stirred at room temperature for 2.5 hours, then poured into water and extracted twice with ethyl acetate. The combined organic phases were washed with brine, dried (MgSO4), filtered and concentrated in vacuo to afford the subtitled compound as a colourless oil. Yield 1.67 g.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-bromo-3-(2-methoxyvinyl)-2-methylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.95 g
Type
catalyst
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]=[CH:9][O:10]C)[C:3]=1[CH3:12].C(=O)([O-])[O-].[K+].[K+]>C1COCC1.O.C([O-])(=O)C.[Hg+2].C([O-])(=O)C>[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([CH2:8][CH2:9][OH:10])[CH:5]=[CH:6][CH:7]=1 |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-bromo-3-(2-methoxyvinyl)-2-methylbenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC=C1)C=COC)C
Name
Intermediate 22
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
2.95 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Hg+2].C(C)(=O)[O-]
Step Three
Name
Quantity
35 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
that was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved/part
ADDITION
Type
ADDITION
Details
added to the reaction mixture from above
CUSTOM
Type
CUSTOM
Details
A grey, cloudy, two-phase mixture was formed
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.